molecular formula C17H18ClN3O2 B2748419 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone CAS No. 2380175-40-4

1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone

Cat. No.: B2748419
CAS No.: 2380175-40-4
M. Wt: 331.8
InChI Key: CDOYUYVRPCZQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone” is a chemical compound that has been studied for its potential use in the treatment of type 2 diabetes . It is a GPR119 agonist, meaning it binds to the GPR119 receptor, which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mechanism of Action

As a GPR119 agonist, this compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Future Directions

Given the compound’s potential as a treatment for type 2 diabetes, future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies .

Properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-14-11-19-17(20-12-14)23-15-6-8-21(9-7-15)16(22)10-13-4-2-1-3-5-13/h1-5,11-12,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOYUYVRPCZQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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